2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid
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Overview
Description
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid is an organic compound with the molecular formula C10H10O4S It is characterized by the presence of a benzodioxin ring system attached to a sulfanyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid typically involves the reaction of 2,3-dihydro-1,4-benzodioxin with a suitable sulfanyl acetic acid derivative. One common method involves the use of a base such as lithium hydride (LiH) in a polar aprotic solvent to facilitate the nucleophilic substitution reaction . The reaction conditions often require careful control of temperature and solvent choice to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimization of reaction conditions for scalability, and the implementation of purification techniques such as crystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the benzodioxin ring or the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group or the acetic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of reduced benzodioxin derivatives.
Scientific Research Applications
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications are being explored, particularly in the development of drugs targeting specific molecular pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin ring system can interact with hydrophobic pockets in proteins, while the sulfanyl acetic acid moiety can form hydrogen bonds or ionic interactions with active sites. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of acetic acid.
N-Substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides: Compounds with a sulfonamide group attached to the benzodioxin ring.
Uniqueness
2-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid is unique due to the presence of both a benzodioxin ring and a sulfanyl acetic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfanyl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4S/c11-10(12)6-15-7-1-2-8-9(5-7)14-4-3-13-8/h1-2,5H,3-4,6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQUASIPWNWBNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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